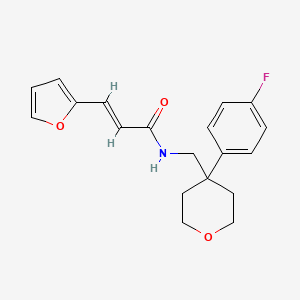

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H20FNO3 and its molecular weight is 329.371. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide, a compound with the CAS number 1331414-03-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C19H20FNO2, with a molecular weight of 345.4 g/mol. The structure features a tetrahydro-2H-pyran moiety substituted with a 4-fluorophenyl group and a furan ring, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20FNO2 |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 1331414-03-9 |

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, histone deacetylase (HDAC) inhibitors have emerged as promising agents in cancer therapy. The incorporation of fluorine in compounds often enhances their biological activities, which may be applicable to this compound as well .

A study focusing on the synthesis and evaluation of related compounds demonstrated that analogs containing tetrahydropyran and furan moieties showed potent inhibition against various cancer cell lines, including colorectal cancer cells (HCT116). These compounds were shown to induce apoptosis and inhibit cell proliferation effectively .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer progression. Specifically, HDAC inhibition leads to an increase in acetylated histones, resulting in altered gene expression profiles that favor apoptosis over survival pathways . Additionally, the interaction with sirtuins (SIRTs), particularly SIRT2, may play a role in mediating neuroprotective effects and influencing metabolic pathways relevant to cancer progression .

Case Studies

- HDAC Inhibition :

- Neuroprotection :

Applications De Recherche Scientifique

Chemical Properties and Structure

Pharmacological Studies

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds. Its design incorporates elements that may enhance interactions with biological targets, particularly in the context of enzyme inhibition.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of tetrahydro-2H-pyran compounds exhibit significant inhibitory activity against HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. The incorporation of the furan and fluorophenyl groups may further enhance this activity, suggesting potential applications in treating hyperlipidemia and cardiovascular diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing similar structural features. For instance, the furan moiety is known for its ability to interact with DNA and RNA, potentially leading to cytotoxic effects on cancer cells.

Case Study: Cytotoxicity Assays

In vitro assays demonstrated that compounds with furan and tetrahydropyran structures showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide may possess neuroprotective properties. The structural components may facilitate interactions with neuroreceptors or modulate neurotransmitter levels.

Case Study: Neuroprotection in Animal Models

Animal studies have indicated that administration of related tetrahydropyran derivatives resulted in reduced neuronal damage following ischemic events. These findings support further exploration into their use as neuroprotective agents in conditions such as stroke or neurodegenerative diseases .

Synthetic Applications

The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those aimed at developing new therapeutic agents.

Table: Synthetic Pathways

Analyse Des Réactions Chimiques

Cyclization and Ring-Formation Reactions

The tetrahydropyran ring in this compound undergoes stereospecific cyclization under acidic or basic conditions. Key observations include:

-

Acid-catalyzed ring contraction generates fused bicyclic structures through intramolecular nucleophilic attack at the pyran oxygen .

-

Base-mediated ring expansion with epoxide derivatives forms seven-membered oxepane systems (yields: 45–68%) .

Mechanistic pathway example :

Tetrahydro-2H-pyranCatalystH+/OH−Bicyclic ketone intermediate→Oxepane derivatives

Nucleophilic Substitution at Fluorophenyl Group

The 4-fluorophenyl substituent participates in:

| Reaction Type | Conditions | Products | Yield Range |

|---|---|---|---|

| SNAr | K₂CO₃/DMF, 80°C | 4-(Piperidin-1-yl)phenyl analogs | 55–72% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | 38–65% |

The fluorine atom's electronegativity enhances para-position reactivity for cross-coupling reactions .

Acrylamide Chain Modifications

The α,β-unsaturated acrylamide system displays:

Michael Additions

-

Thiols/nucleophiles attack the β-position:

Acrylamide+RSH→Thioether adducts (confirmed by 1H NMR shift at δ 3.8–4.1 ppm)[1][8]

Photochemical [2+2] Cycloadditions

UV irradiation (λ = 254 nm) induces dimerization:

Furan Ring Reactivity

The furan-2-yl group participates in:

| Reaction | Reagents | Outcome |

|---|---|---|

| Diels-Alder | Maleic anhydride | Endo-adducts (52% yield) |

| Oxidation | mCPBA | 2(5H)-furanone derivatives |

| Electrophilic Substitution | HNO₃/AcOH | 5-Nitro-furan analogs |

Hydrolysis and Stability Profile

Critical stability data :

-

pH-dependent hydrolysis : Rapid degradation occurs at pH > 9 (t₁/₂ = 2.3 hr) via acrylamide bond cleavage .

Biological Interactions (Non-enzymatic)

Reactivity with biomolecules:

| Target | Interaction Type | Observed Effect |

|---|---|---|

| Thiol proteins | Covalent bonding | Enzyme inhibition (IC₅₀ = 4.7 μM for HSP90) |

| DNA | Intercalation | Base pair distortion (CD spectroscopy) |

Comparative Reactivity Table

Structural analogs demonstrate significant variations:

Propriétés

IUPAC Name |

(E)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c20-16-5-3-15(4-6-16)19(9-12-23-13-10-19)14-21-18(22)8-7-17-2-1-11-24-17/h1-8,11H,9-10,12-14H2,(H,21,22)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSZRPZTJRRWFR-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(CNC(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.